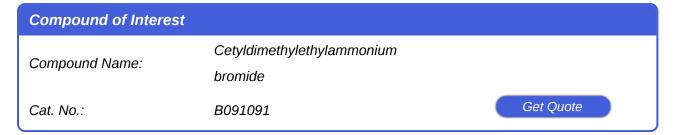


Application Notes and Protocols for CTAB-Based Buffer in Molecular Biology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality nucleic acids is a critical first step for a wide range of molecular biology applications, including PCR, sequencing, and genotyping. For many organisms, particularly plants, successful DNA or RNA extraction is challenging due to the presence of rigid cell walls and high concentrations of polysaccharides and polyphenolic compounds. These contaminants can co-precipitate with nucleic acids, inhibiting downstream enzymatic reactions. The Cetyltrimethylammonium Bromide (CTAB) extraction method is a robust and widely adopted technique designed to overcome these challenges.

CTAB is a cationic detergent that effectively lyses cell membranes and forms complexes with polysaccharides in a high-salt environment, facilitating their removal.[1] This method is particularly effective for isolating DNA from plant tissues, but with modifications, it can be adapted for various other sample types, including fungi, bacteria, and animal tissues.[2][3] These application notes provide detailed protocols for the preparation of CTAB-based buffers and their use in nucleic acid extraction.

Principle of the CTAB Method

The CTAB method relies on the differential solubility of nucleic acids and polysaccharides in the presence of CTAB and high salt concentrations. In a high-salt buffer, CTAB forms insoluble



complexes with polysaccharides and other cellular debris, which can be pelleted and removed by centrifugation.[1] The nucleic acids remain soluble in the aqueous phase. Subsequent steps involve the removal of proteins using organic solvents like chloroform:isoamyl alcohol, followed by the precipitation of nucleic acids with isopropanol or ethanol.[4][5] Additional components are often included in the CTAB buffer to enhance the quality and yield of the extracted nucleic acids by chelating divalent cations that can activate nucleases and by removing polyphenolic compounds.[6][7]

CTAB Buffer Components and Their Functions

The composition of the CTAB extraction buffer can be optimized for different sample types.[2] A summary of the core components and their functions is provided below.



Component	Typical Concentration (in 2X Buffer)	Function
CTAB (Cetyltrimethylammonium Bromide)	2% (w/v)	A cationic detergent that lyses cell and nuclear membranes to release cellular contents. It also forms insoluble complexes with polysaccharides in high-salt conditions, aiding in their removal.[1]
Tris-HCl (Tris(hydroxymethyl)aminomet hane-hydrochloride)	100 mM	A buffering agent that maintains a stable pH of approximately 8.0, which is optimal for DNA stability and minimizes degradation by acidactivated nucleases.[1][7]
EDTA (Ethylenediaminetetraacetic acid)	20 mM	A chelating agent that sequesters divalent cations such as Mg ²⁺ . This inactivates nucleases (DNases and RNases) that require these ions for their activity, thereby protecting the nucleic acids from degradation.[6][7]
NaCl (Sodium Chloride)	1.4 M	Provides the high ionic strength necessary for CTAB to effectively precipitate polysaccharides. It also helps to dissociate proteins that are bound to the DNA.[1][7]
β-Mercaptoethanol	0.2% - 1% (v/v) (added just before use)	A strong reducing agent that helps to denature proteins by breaking disulfide bonds. It is particularly effective at removing tannins and other



		polyphenols that can inhibit downstream enzymatic reactions.[6][8][9]
PVP (Polyvinylpyrrolidone)	1% - 2% (w/v) (optional)	An additive that binds to polyphenolic compounds through hydrogen bonds, preventing them from interacting with and damaging the DNA.[9][10]

Experimental Protocols Protocol 1: Preparation of 2X CTAB Extraction Buffer

This protocol describes the preparation of 1 liter of 2X CTAB extraction buffer.

Materials:

- CTAB (Cetyltrimethylammonium Bromide)
- Tris base
- EDTA (disodium salt)
- NaCl
- Deionized water
- HCl or NaOH (for pH adjustment)
- Beaker (1 L)
- Stir plate and stir bar
- Graduated cylinder
- pH meter



Procedure:

- In a 1 L beaker, dissolve 121.1 g of Tris base in approximately 700 mL of deionized water.
- Add 7.44 g of EDTA and 81.8 g of NaCl to the solution. Stir until all components are dissolved.
- Slowly add 20 g of CTAB powder to the solution while stirring. To aid in dissolving, gently heat the solution to 60-65°C on a hot plate. Caution: Do not boil. The solution may appear milky at first but will clear as the CTAB dissolves.[1]
- Allow the solution to cool to room temperature.
- Calibrate a pH meter and adjust the pH of the solution to 8.0 using concentrated HCl.[11]
- Bring the final volume to 1 L with deionized water.
- The buffer can be stored at room temperature. If a precipitate forms upon cooling, warm the solution to 65°C to redissolve it before use.[12]
- Important: Add β-mercaptoethanol (and PVP if required) to the required aliquot of buffer immediately before use.[11][13] For example, add 200 µL of β-mercaptoethanol to 100 mL of 2X CTAB buffer for a final concentration of 0.2%.

Protocol 2: DNA Extraction from Plant Tissue using CTAB Method

This protocol provides a general method for DNA isolation from fresh or frozen plant leaf tissue.

Materials:

- Plant tissue (100-200 mg)
- Liquid nitrogen
- Mortar and pestle (pre-chilled)
- 2X CTAB Extraction Buffer (with β-mercaptoethanol and optional PVP added)



- Chloroform:Isoamyl alcohol (24:1, v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE (Tris-EDTA) buffer or sterile deionized water
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Water bath or heat block (65°C)
- Microcentrifuge
- RNase A (10 mg/mL) (optional)

Procedure:

- Sample Preparation: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[5][14] It is crucial to prevent the tissue from thawing during this process.[11]
- Lysis: Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of preheated (65°C) 2X CTAB buffer. Vortex vigorously to create a homogeneous slurry.[5]
- Incubation: Incubate the tube at 65°C for 60 minutes in a water bath or heat block. Mix by gentle inversion every 15-20 minutes.[5][15]
- Protein Removal: Cool the sample to room temperature. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix thoroughly by inverting the tube for 5-10 minutes until an emulsion is formed.[5][13]
- Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[5] This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle interface (with cellular debris), and a lower organic phase.[13]
- Transfer Aqueous Phase: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface and the lower organic phase. For cleaner

Methodological & Application



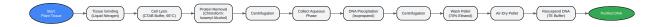


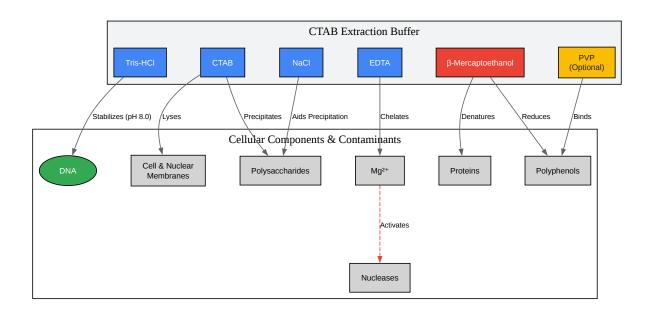
DNA, this chloroform:isoamyl alcohol extraction step can be repeated until the interface is clear.[4][14]

- (Optional) RNase Treatment: To remove RNA contamination, add 1 μL of RNase A (10 mg/mL) to the aqueous phase and incubate at 37°C for 30 minutes.[5]
- DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, stringy DNA precipitate becomes visible.[5] Incubate at -20°C for at least 1 hour to overnight to increase the yield.[5][13]
- Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[5]
- Washing: Carefully decant the supernatant without disturbing the DNA pellet. Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and other impurities.[5]
- Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.[5]
- Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Ensure the pellet is not over-dried, as this can make it difficult to resuspend.[5]
- Resuspension: Resuspend the DNA pellet in 50-100 μL of TE buffer or sterile deionized water.[5][13] The DNA can be dissolved by incubating at 55°C for 10 minutes or by leaving it at 4°C overnight.[16]

Visualizations







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